molecular formula C18H21ClO4 B5195780 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

Cat. No. B5195780
M. Wt: 336.8 g/mol
InChI Key: HAYMHWPNTNBFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as BHT-920, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenyl ether family and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve its antioxidant properties. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to scavenge free radicals and protect against oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to have a wide range of biochemical and physiological effects. It has been found to protect against oxidative stress, reduce inflammation, and have neuroprotective effects. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to inhibit the growth and proliferation of cancer cells and may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene for lab experiments is its wide range of potential applications. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, as well as potential as a cancer treatment. However, one of the limitations of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is that its mechanism of action is not fully understood, which may make it more difficult to study.

Future Directions

There are many potential future directions for the study of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One area of research could be to further investigate its potential as a cancer treatment. Another area of research could be to better understand its mechanism of action and how it interacts with other compounds in the body. Additionally, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene could be studied for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease.

Synthesis Methods

1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-[2-(2-chlorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-chlorophenoxy)ethoxy]ethanol with 4-methyl-2-methoxyphenol to form 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene.

Scientific Research Applications

1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including its use as an antioxidant, an anti-inflammatory agent, and a potential treatment for cancer. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[2-[2-(2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4/c1-14-7-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYMHWPNTNBFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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